molecular formula C12H16F3NO3 B3040554 Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate CAS No. 215657-72-0

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

Cat. No.: B3040554
CAS No.: 215657-72-0
M. Wt: 279.26 g/mol
InChI Key: FCYPINHJDOBNFS-VMPITWQZSA-N
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Description

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is an organofluorine compound known for its unique chemical structure and properties. It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with piperidine under specific conditions. For instance, in the presence of a catalytic amount of triethylamine (NEt3), ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with piperidine at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluoro-3-hydroxybutyrate
  • Ethyl 4,4-difluoro-3-oxobutanoate

Uniqueness

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is unique due to its specific trifluoromethyl-substituted piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-2-19-11(18)9-3-6-16(7-4-9)8-5-10(17)12(13,14)15/h5,8-9H,2-4,6-7H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPINHJDOBNFS-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Reactant of Route 3
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Reactant of Route 4
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

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